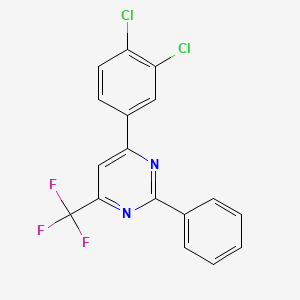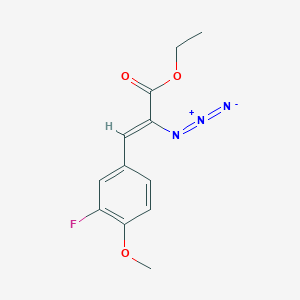
(Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate is a chemical compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains an azido group, a fluoro-substituted aromatic ring, and an ester functional group, making it a versatile molecule for synthetic and analytical purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acrylate, 3-fluoro-4-methoxybenzaldehyde, and sodium azide.
Formation of Intermediate: The first step involves the condensation of ethyl acrylate with 3-fluoro-4-methoxybenzaldehyde under basic conditions to form an intermediate compound.
Azidation: The intermediate compound is then treated with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to introduce the azido group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: Reduction of the azido group can yield amines or other reduced products.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
科学的研究の応用
(Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in click chemistry reactions.
Biology: The compound can be used as a probe for studying biological processes involving azido groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate involves its interaction with molecular targets through its functional groups. The azido group can participate in bioorthogonal reactions, while the ester and fluoro-substituted aromatic ring can interact with various biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
Methyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-azido-3-(4-methoxyphenyl)acrylate: Lacks the fluoro substitution on the aromatic ring.
Ethyl 2-azido-3-(3-fluoro-phenyl)acrylate: Lacks the methoxy substitution on the aromatic ring.
Uniqueness
(Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various synthetic and analytical applications.
特性
分子式 |
C12H12FN3O3 |
|---|---|
分子量 |
265.24 g/mol |
IUPAC名 |
ethyl (Z)-2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12FN3O3/c1-3-19-12(17)10(15-16-14)7-8-4-5-11(18-2)9(13)6-8/h4-7H,3H2,1-2H3/b10-7- |
InChIキー |
DEYLWZNOMZFAJQ-YFHOEESVSA-N |
異性体SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC)F)/N=[N+]=[N-] |
正規SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)F)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


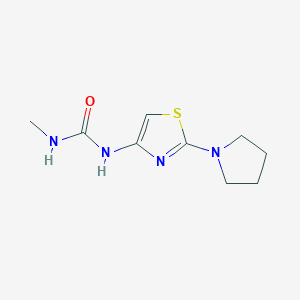
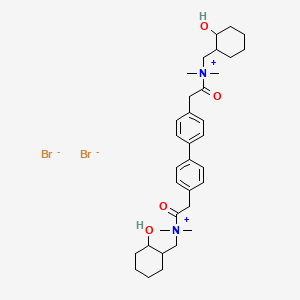
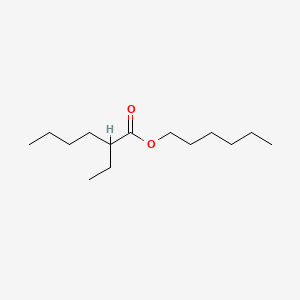

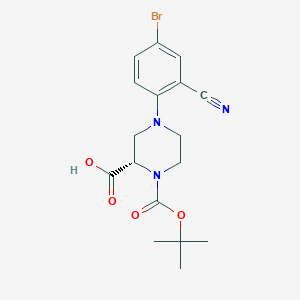
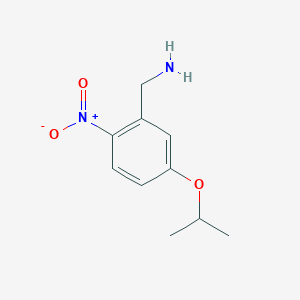
![triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide](/img/structure/B13729508.png)



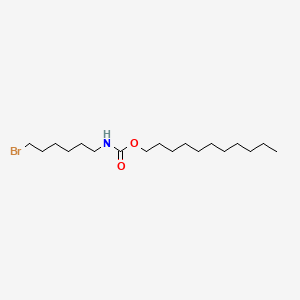
![ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate](/img/structure/B13729524.png)

